2-Bromo-5-(pentyloxy)pyridine
Overview
Description
2-Bromo-5-(pentyloxy)pyridine is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The bromine atom in 2-Bromo-5-(pentyloxy)pyridine is a good leaving group, which means it could potentially undergo nucleophilic substitution reactions . The pyridine ring could also participate in various reactions due to its aromatic nature.
Biochemical Pathways
Without specific study data, it’s difficult to determine the exact biochemical pathways that this compound might affect. Brominated compounds are often involved in halogenation reactions in organic synthesis .
Pharmacokinetics
Factors such as its molecular weight , and the presence of functional groups like the bromine atom and the pentyloxy group, would influence these properties.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of this compound. For example, the bromine atom might be more likely to leave under certain conditions, influencing the compound’s reactivity .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-(pentyloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds . The nature of these interactions involves the formation of stable complexes with palladium catalysts, facilitating the transmetalation process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it has been reported to alter metabolic fluxes within cells, impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has been shown to interact with palladium complexes, facilitating the oxidative addition and transmetalation steps in Suzuki–Miyaura coupling reactions . These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been identified, indicating the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . This compound can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the overall biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and overall impact on cellular function.
Properties
IUPAC Name |
2-bromo-5-pentoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-2-3-4-7-13-9-5-6-10(11)12-8-9/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSSHSZZCVYHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CN=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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